4-(甲硫基)丁醛

描述

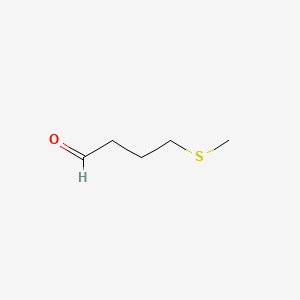

4-(Methylthio)butanal belongs to the class of organic compounds known as alpha-hydrogen aldehydes . These are aldehydes with the general formula HC(H)®C(=O)H, where R is an organyl group . It is a cabbage and garlic tasting compound .

Molecular Structure Analysis

The molecular formula of 4-(Methylthio)butanal is C5H10OS . Its average mass is 118.197 Da and its monoisotopic mass is 118.045235 Da .Physical And Chemical Properties Analysis

4-(Methylthio)butanal has a density of 1.0±0.1 g/cm3, a boiling point of 194.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . Its enthalpy of vaporization is 43.0±3.0 kJ/mol and its flash point is 79.1±8.3 °C . The index of refraction is 1.458 and the molar refractivity is 33.4±0.3 cm3 .科学研究应用

气相消除反应中的动力学和机制

已经研究了4-(甲硫基)丁醛在气相消除反应中的情况。Chuchani、Martín和Dominguez(1987年)研究了4-(甲硫基)-1-丁酸丁酯的气相消除反应,并发现该反应是均相的、单分子的,并遵循一级速率定律。他们还探讨了CH3S取代基在这些反应中的潜在作用,表明4-(甲硫基)丁醛在化学动力学和反应机制研究中的作用(Chuchani、Martín和Dominguez,1987年)。

在风味化学中的作用

该化合物在风味化学中有应用。Itobe、Kumazawa和Nishimura(2009年)研究了挥发性硫醇(包括4-(甲硫基)丁醛)在口腔中的释放,以了解食物消费过程中的风味感知。他们发现,像4-(甲硫基)丁醛这样的硫醇的化学结构会影响它们的感知和与食物中其他化合物的相互作用(Itobe, Kumazawa, & Nishimura, 2009)。

在DNA寡核苷酸合成中的应用

在分子生物学领域,4-(甲硫基)丁醛已被用作DNA寡核苷酸合成中的保护基。Cieślak、Grajkowski、Livengood和Beaucage(2004年)探讨了其在大规模制备治疗性寡核苷酸中的潜在应用,表明其在生物技术研究中的重要性(Cieślak、Grajkowski、Livengood和Beaucage,2004年)。

癌症预防研究

值得注意的是,4-(甲硫基)丁醛与癌症预防有关。Singh等人(2019年)回顾了4-(甲硫基)丁基异硫氰酸酯(4-(Methylthio)butyl isothiocyanate)在癌症预防中的分子靶标。他们强调了其对抑制癌细胞增殖和改变各种分子途径的影响,展示了其在癌症研究中的潜力(Singh et al., 2019)。

安全和危害

4-(Methylthio)butanal should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

4-methylsulfanylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-7-5-3-2-4-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBUXNXJKZHGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195565 | |

| Record name | 4-(Methylthio)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

112.00 to 115.00 °C. @ 20.00 mm Hg | |

| Record name | 4-(Methylthio)butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.034-1.042 | |

| Record name | 4-(Methylthio)butanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/527/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

4-(Methylthio)butanal | |

CAS RN |

42919-64-2 | |

| Record name | 4-(Methylthio)butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42919-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)butanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042919642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)butyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLTHIO)BUTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665I2LWS8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(Methylthio)butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4-(Methylthio)butanal?

A1: 4-(Methylthio)butanal is an organic compound with the molecular formula C5H10OS. Its molecular weight is 118.20 g/mol.

Q2: Are there any insights on the potential stability and material compatibility of 4-(Methylthio)butanal from the provided research?

A2: While specific data on 4-(Methylthio)butanal's stability isn't available in the provided papers, we can infer some aspects based on related compounds. The presence of the sulfur atom and the aldehyde group might make it susceptible to oxidation or polymerization under certain conditions. Storage under inert gas and at low temperatures might be necessary to enhance its stability.

Q3: The research mentions isothiocyanates like erucin [1-isothiocyanato-4-(methylthio)butane]. Could 4-(Methylthio)butanal be a precursor for synthesizing such compounds?

A: Yes, it's plausible. Erucin, found abundantly in arugula [, ], shares the 4-(methylthio)butyl structural feature with 4-(Methylthio)butanal. Conversion of the aldehyde group in 4-(Methylthio)butanal to an isothiocyanate group could potentially yield erucin or related analogs. This synthesis might involve several steps, including the formation of a thiocarbamate intermediate followed by dehydration.

A3: It's possible. The synthesis of 4-(methylthio)butane-1,2-diol, as described in the paper, involves the reduction of 4-methylthio-2-oxo-1-butanol. 4-(Methylthio)butanal could theoretically be an intermediate formed during this reduction, especially if a stepwise reduction process is involved.

Q5: Given that erucin exhibits anticancer properties [, ], could 4-(Methylthio)butanal or its derivatives hold similar potential?

A: It's an intriguing possibility that warrants further investigation. Erucin's anticancer activity is attributed to its ability to release hydrogen sulfide (H2S) in biological environments []. While 4-(Methylthio)butanal doesn't possess the isothiocyanate group directly responsible for H2S release, its structural similarity to erucin suggests that it, or its derivatives, might interact with similar biological targets or be metabolized into compounds with anticancer properties.

Q5: How can computational chemistry tools be applied to research on 4-(Methylthio)butanal and its analogs?

A5: Computational chemistry offers valuable tools to explore the properties and potential of 4-(Methylthio)butanal:

Q6: The research highlights the importance of analytical techniques in characterizing these compounds. What analytical methods would be relevant for studying 4-(Methylthio)butanal?

A6: A combination of techniques would be essential for comprehensive characterization:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。